molecular formula C11H14ClF B14063960 1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene

1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene

Cat. No.: B14063960
M. Wt: 200.68 g/mol
InChI Key: ZCMOLRUWMPCHEE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene can be achieved through several methods. One common approach involves the alkylation of 5-ethyl-2-fluorobenzene with 1-bromo-3-chloropropane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The fluorine atom can be replaced with hydrogen through reduction reactions using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 1-(3-azidopropyl)-5-ethyl-2-fluorobenzene or 1-(3-mercaptopropyl)-5-ethyl-2-fluorobenzene.

    Oxidation: Formation of 5-ethyl-2-fluorobenzoic acid or 5-ethyl-2-fluorobenzaldehyde.

    Reduction: Formation of 1-(3-propyl)-5-ethyl-2-fluorobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, while the 3-chloropropyl group can facilitate covalent bonding with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but contains additional methoxy groups and a pyrylium ring.

    1-(3-Chlorophenyl)piperazine: Contains a piperazine ring instead of a benzene ring.

    3-Chloropropylsilanetriol: Contains a silanetriol group instead of a benzene ring.

Uniqueness

1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the 3-chloropropyl group provides a site for further functionalization. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

2-(3-chloropropyl)-4-ethyl-1-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

ZCMOLRUWMPCHEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)F)CCCCl

Origin of Product

United States

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